molecular formula C5H6BrNS B1612993 4-(Bromomethyl)-2-methylthiazole CAS No. 74704-39-5

4-(Bromomethyl)-2-methylthiazole

Cat. No.: B1612993
CAS No.: 74704-39-5
M. Wt: 192.08 g/mol
InChI Key: HCPDMNGEYVWAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-methylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The bromomethyl group attached to the thiazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methylthiazole typically involves the bromomethylation of 2-methylthiazole. One common method includes the reaction of 2-methylthiazole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction is efficient and minimizes the generation of toxic byproducts .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar bromomethylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methylthiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 4-(methoxymethyl)-2-methylthiazole, 4-(thiomethyl)-2-methylthiazole, and 4-(aminomethyl)-2-methylthiazole.

    Oxidation: Products include this compound sulfoxide and sulfone.

    Reduction: The major product is 2-methylthiazole.

Scientific Research Applications

4-(Bromomethyl)-2-methylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting microbial infections and cancer.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methylthiazole largely depends on its reactivity as an electrophile. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or the modification of proteins. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-methylthiazole
  • 4-(Methoxymethyl)-2-methylthiazole
  • 4-(Aminomethyl)-2-methylthiazole

Uniqueness

4-(Bromomethyl)-2-methylthiazole is unique due to its high electrophilicity, which makes it more reactive in nucleophilic substitution reactions compared to its chloromethyl and methoxymethyl analogs. This property is particularly useful in the synthesis of complex molecules and in applications requiring high reactivity.

Properties

IUPAC Name

4-(bromomethyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPDMNGEYVWAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622607
Record name 4-(Bromomethyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74704-39-5
Record name 4-(Bromomethyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-2-methylthiazole
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-2-methylthiazole
Reactant of Route 3
4-(Bromomethyl)-2-methylthiazole
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-2-methylthiazole
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-2-methylthiazole
Reactant of Route 6
4-(Bromomethyl)-2-methylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.